Cas no 174791-66-3 (Phenol, 4-fluoro-2,6-bis(1-methylethyl)-)
Phenol, 4-fluoro-2,6-bis(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 4-fluoro-2,6-bis(1-methylethyl)-
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- Inchi: 1S/C12H17FO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3
- InChI Key: BAHYFNRLSGHTRP-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=C(C=1)C(C)C)O)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 161
- Topological Polar Surface Area: 20.2
Phenol, 4-fluoro-2,6-bis(1-methylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04440-5g |
4-fluoro-2,6-diisopropylphenol |
174791-66-3 | 95% | 5g |
$1800 | 2023-09-07 |
Phenol, 4-fluoro-2,6-bis(1-methylethyl)- Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Phenol, 4-fluoro-2,6-bis(1-methylethyl)-
Recent Advances in the Study of Phenol, 4-fluoro-2,6-bis(1-methylethyl)- (CAS: 174791-66-3): A Comprehensive Research Brief
The chemical compound Phenol, 4-fluoro-2,6-bis(1-methylethyl)-, identified by its CAS number 174791-66-3, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique fluorinated phenol structure with isopropyl substituents, has shown promising potential in various applications, including drug development and material science. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the synthetic pathways for Phenol, 4-fluoro-2,6-bis(1-methylethyl)-, emphasizing its efficient production through multi-step organic reactions. Researchers have optimized the fluorination and alkylation processes to achieve higher yields and purity, which are critical for its application in pharmaceutical formulations. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.
In the realm of biological activity, Phenol, 4-fluoro-2,6-bis(1-methylethyl)- has demonstrated notable antimicrobial and anti-inflammatory properties. Preliminary in vitro studies indicate that this compound exhibits potent inhibitory effects against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, its anti-inflammatory activity has been explored in cellular models, where it effectively reduced the production of pro-inflammatory cytokines. These findings suggest its potential as a lead compound for developing new antimicrobial and anti-inflammatory agents.
Further investigations into the mechanistic pathways of Phenol, 4-fluoro-2,6-bis(1-methylethyl)- have revealed its interaction with key enzymatic targets. Molecular docking studies suggest that the compound binds to the active sites of certain bacterial enzymes, disrupting their function and leading to bacterial cell death. Similarly, its anti-inflammatory effects are attributed to the modulation of signaling pathways involved in cytokine production. These insights provide a foundation for structure-activity relationship (SAR) studies aimed at optimizing the compound's efficacy and selectivity.
Despite these promising results, challenges remain in the development of Phenol, 4-fluoro-2,6-bis(1-methylethyl)- as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further preclinical studies. Researchers are currently exploring formulation strategies, including the use of nanocarriers, to enhance the compound's delivery and therapeutic index. Additionally, in vivo studies are underway to evaluate its pharmacokinetics and safety profile.
In conclusion, Phenol, 4-fluoro-2,6-bis(1-methylethyl)- (CAS: 174791-66-3) represents a promising candidate for various pharmaceutical applications. Its unique chemical structure and demonstrated biological activities make it a valuable subject of ongoing research. Future studies should focus on overcoming the current limitations and advancing the compound toward clinical evaluation. This research brief underscores the importance of continued investigation into this compound, which holds significant potential for addressing unmet medical needs.
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